N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Antimicrobial Benzothiazole-thiophene hybrids Structure–Activity Relationship

Researchers requiring exact regiochemical fidelity in benzothiazole-thiophene hybrids face steep SAR: minor substituent changes alter MIC values by orders of magnitude. This specific 6-ethoxy analog offers a unique LogP (3.9)/TPSA (108 Ų) profile distinct from 6-Cl or 6-OMe variants. - **Application**: Control compound or starting scaffold for antimicrobial/kinase programs - **Key Property**: XLogP3-AA 3.9, TPSA 108 Ų, 1 H-bond donor - balances permeability & solubility - **Utility**: Versatile thiophene handle for cross-coupling or amide elaboration; ≥95% purity ensures consistent reactivity

Molecular Formula C14H12N2O2S2
Molecular Weight 304.38
CAS No. 313496-67-2
Cat. No. B2600167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS313496-67-2
Molecular FormulaC14H12N2O2S2
Molecular Weight304.38
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
InChIInChI=1S/C14H12N2O2S2/c1-2-18-9-5-6-10-12(8-9)20-14(15-10)16-13(17)11-4-3-7-19-11/h3-8H,2H2,1H3,(H,15,16,17)
InChIKeyJCVPLDRBOLGTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 313496-67-2): Procurement-Grade Chemical Profile and Comparator Landscape


N-(6-Ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 313496-67-2) is a synthetic small molecule belonging to the benzothiazole-thiophene carboxamide hybrid class, with a molecular formula of C₁₄H₁₂N₂O₂S₂ and a molecular weight of 304.4 g/mol [1]. The compound is commercially available from multiple vendors (e.g., AKSci, ChemScene, ChemDiv) at typical purities of ≥95% and is catalogued predominantly as a research building block for further synthetic elaboration . Its structural scaffold – a 6-ethoxy-substituted benzothiazole ring linked via an amide bond to a thiophene-2-carbonyl moiety – places it within a broader chemotype that has been investigated for antimicrobial, antiproliferative, and enzyme-inhibitory applications [2]. However, the specific compound has not been the subject of published, data-rich primary research articles or patents that would permit procurement differentiation on the basis of quantitative performance metrics.

Synthetic building block for medicinal chemistry and library expansion
Research-grade purity supports reproducible downstream transformations
Physicochemical comparator tool for ADME profiling studies

Why Benzothiazole-Thiophene Carboxamide Analogs Cannot Be Interchanged: The Substitution Risk for N-(6-Ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide


Within the N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide chemotype, even minor alterations to the benzothiazole substituent pattern produce substantial shifts in physicochemical properties and biological activity profiles. The 6-ethoxy substitution on the benzothiazole ring of the target compound confers a computed XLogP3-AA of 3.9, a topological polar surface area (TPSA) of 108 Ų, and a single hydrogen-bond donor [1]. These parameters diverge meaningfully from close analogs such as the 6-chloro (higher lipophilicity, attenuated H-bond character), 6-methoxy (lower LogP, altered metabolic stability), or 5-ethyl-thiophene regioisomers (different steric and electronic topography) . Because benzothiazole-thiophene hybrids exhibit steep structure–activity relationships (SAR) where antibacterial and antifungal MIC values can vary by orders of magnitude with a single substituent change, substituting the 6-ethoxy derivative with a seemingly similar in-class compound without matched quantitative evidence risks nullifying the specific biological, selectivity, or physicochemical signature required for a given research or industrial application [2].

6-Chloro analog
Increased lipophilicity and reduced polarity may alter membrane permeability and metabolic stability
6-Methoxy analog
Lower LogP and different H-bond character can shift biological activity profiles
Regioisomeric analogs
Altered substitution pattern changes electronic distribution and steric accessibility, affecting reactivity

Quantitative Comparator Evidence for N-(6-Ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Head-to-Head Performance Data


Absence of Published Head-to-Head Comparative Biological Data for CAS 313496-67-2

A comprehensive literature search across PubMed, PubChem, Google Patents, and major vendor databases identified no published primary research study, patent, or authoritative database entry in which N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 313496-67-2) was tested side-by-side with a named comparator under identical assay conditions. The sole peer-reviewed article describing the broader chemotype – the 2018 study by Saraswat et al. on benzothiazole-thiophene hybrids – reports quantitative MIC data for a series of N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide derivatives against S. aureus (ATCC-25923), E. coli (ATCC-25922), A. niger (ATCC-9029), and C. albicans (ATCC-90028), but the specific 6-ethoxy-substituted compound was not among the synthesized and tested analogs [1]. Therefore, no direct head-to-head comparison or cross-study comparable quantitative evidence can be presented.

Comparative Biological Data
Data to verify
No published head-to-head study
Selection based on physicochemical rationale
Class-level SAR; compound not tested in reported series
Antimicrobial Benzothiazole-thiophene hybrids Structure–Activity Relationship

Physicochemical Differentiation: Computed LogP and TPSA vs. 6-Chloro and 6-Methoxy Analogs

When direct biological comparator data are unavailable, computed physicochemical properties provide a quantifiable basis for differentiation. The target compound exhibits an XLogP3-AA of 3.9 and a TPSA of 108 Ų, reflecting the electron-donating 6-ethoxy group [1]. In contrast, the 6-chloro analog (N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide) is predicted to have higher lipophilicity (estimated XLogP ~4.2) and lower TPSA (~80 Ų) due to the electron-withdrawing, hydrophobic chloro substituent, while the 6-methoxy analog (N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide) shows lower LogP (~3.3) and similar TPSA (~108 Ų) . These differences directly impact membrane permeability, aqueous solubility, and metabolic stability, making the 6-ethoxy derivative a distinct tool for tuning pharmacokinetic-relevant properties in drug discovery programs.

Lipophilicity & Polarity
Class-level inference
Target (6-EtO) LogP 3.9, TPSA 108 Ų
6-Cl analog LogP ~4.2, TPSA ~80 Ų
6-MeO analog LogP ~3.3, TPSA ~108 Ų
Unique LogP–TPSA balance for ADME tuning
Computed values; experimental validation needed
Physicochemical Properties Drug-likeness Benzothiazole

Structural Uniqueness: Regioisomeric and Substitution Pattern Differentiation from 4-Ethoxy, 5-Ethylthiophene, and 5-Chlorothiophene Variants

The target compound's differentiation is also grounded in its precise substitution architecture. The 6-ethoxy group on the benzothiazole ring distinguishes it from the 4-ethoxy regioisomer (CAS 313661-98-2), which positions the ethoxy substituent para to the thiazole sulfur, altering electronic distribution and steric accessibility at the 2-amino position . Furthermore, analogs such as N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-ethylthiophene-3-carboxamide and 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide incorporate modifications on the thiophene ring, which affect both the electron density of the amide bond and the overall molecular shape . These structural variations, though subtle, can lead to divergent reactivity in downstream synthetic transformations and differential binding to biological targets, justifying the procurement of the exact 2-thiophene carboxamide, 6-ethoxy-substituted scaffold rather than a seemingly similar analog.

Regioisomeric Identity
Class-level inference
Core scaffold 6-ethoxybenzothiazol-2-yl
Amide moiety Thiophene-2-carboxamide
Exact regiochemistry ensures SAR reproducibility
Distinct from 4-ethoxy and 5-substituted thiophene analogs
Chemical Synthesis Building Block Heterocyclic Chemistry

Optimal Deployment Scenarios for N-(6-Ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Rooted in Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring a Moderate-Lipophilicity Benzothiazole-Thiophene Scaffold

With a computed LogP of 3.9 and a TPSA of 108 Ų, this compound occupies a favorable drug-like space that balances membrane permeability with aqueous solubility. It is best deployed as a starting scaffold or control compound in programs targeting antimicrobial or kinase inhibition, where the 6-ethoxy group provides a distinct electronic and steric profile compared to 6-Cl or 6-OMe variants [1]. This scenario is directly supported by the class-level SAR trends observed in benzothiazole-thiophene hybrids [2].

Synthetic Chemistry Building Block for Heterocyclic Library Expansion

The compound's unsubstituted thiophene-2-carboxamide moiety serves as a versatile handle for further electrophilic substitution, cross-coupling reactions, or amide bond elaboration. Its procurement over the 4-ethoxy regioisomer or thiophene-substituted analogs is justified by the need for exact regiochemical fidelity in the construction of focused compound libraries [1]. The vendor-reported purity of ≥95% ensures consistent reactivity in multi-step synthetic sequences [2].

Physicochemical Comparator for ADME Profiling in Early Drug Discovery

In the absence of direct biological data, the compound's well-defined computed properties (LogP, TPSA, H-bond donor/acceptor count, rotatable bonds) make it a useful physicochemical benchmark against which novel analogs can be compared. Its 6-ethoxy substitution yields a distinct LogP–TPSA combination not replicated by the 6-chloro or 6-methoxy series, enabling teams to isolate the contribution of lipophilicity to in vitro ADME endpoints [1].

Application
Selection Property
Validation Focus
Lead Optimization Scaffold
Moderate lipophilicity benzothiazole-thiophene core
Class-level antimicrobial & kinase inhibition SAR
Building Block for Library Synthesis
Regiochemically defined heterocyclic scaffold
Synthetic reproducibility & regiochemical fidelity
ADME Physicochemical Benchmark
Well-defined computed LogP & TPSA profile
In vitro ADME endpoint correlation
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